molecular formula C12H23N3 B12127626 [3-(1H-Imidazol-1-yl)propyl](4-methylpentan-2-yl)amine

[3-(1H-Imidazol-1-yl)propyl](4-methylpentan-2-yl)amine

Cat. No.: B12127626
M. Wt: 209.33 g/mol
InChI Key: JYQMRSMEZURZNX-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)propylamine is a compound that features an imidazole ring attached to a propyl chain, which is further connected to a 4-methylpentan-2-yl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the Propyl Chain: The imidazole ring is then alkylated with 1-bromopropane under basic conditions to form 3-(1H-imidazol-1-yl)propane.

    Introduction of the 4-Methylpentan-2-yl Amine Group: The final step involves the nucleophilic substitution of the bromine atom in 3-(1H-imidazol-1-yl)propane with 4-methylpentan-2-amine under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of 3-(1H-Imidazol-1-yl)propylamine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the imine or oxide back to the amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of imine or oxide derivatives.

    Reduction: Regeneration of the primary amine.

    Substitution: Introduction of alkyl or acyl groups on the imidazole ring.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(1H-Imidazol-1-yl)propylamine serves as a versatile building block for the construction of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the synthesis of heterocyclic compounds.

Biology

The compound’s imidazole ring is structurally similar to histidine, an essential amino acid, making it a useful tool in biochemical studies. It can be used to probe enzyme mechanisms and study protein-ligand interactions.

Medicine

Due to its structural similarity to biologically active molecules, 3-(1H-Imidazol-1-yl)propylamine is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes.

Industry

In industrial applications, the compound can be used as a corrosion inhibitor, stabilizer, or intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 3-(1H-Imidazol-1-yl)propylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing catalytic activity. Additionally, the compound can mimic natural substrates or inhibitors, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Histamine: Contains an imidazole ring and is involved in immune responses.

    Metronidazole: An antibiotic with an imidazole ring used to treat infections.

    Clotrimazole: An antifungal agent with an imidazole ring.

Uniqueness

3-(1H-Imidazol-1-yl)propylamine is unique due to its specific structural features, combining an imidazole ring with a branched alkyl amine. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-methylpentan-2-amine

InChI

InChI=1S/C12H23N3/c1-11(2)9-12(3)14-5-4-7-15-8-6-13-10-15/h6,8,10-12,14H,4-5,7,9H2,1-3H3

InChI Key

JYQMRSMEZURZNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NCCCN1C=CN=C1

Origin of Product

United States

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